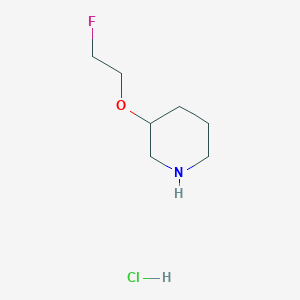

2-Fluoroethyl 3-piperidinyl ether hydrochloride

Description

Nomenclature and Structural Classification

2-Fluoroethyl 3-piperidinyl ether hydrochloride exhibits a complex nomenclature system that reflects its multifaceted chemical structure. The compound is systematically named as 3-(2-fluoroethoxy)piperidine hydrochloride, with the International Union of Pure and Applied Chemistry designation providing the most precise structural description. The Chemical Abstracts Service has assigned this compound the registry number 1220033-02-2, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature includes this compound and 3-(2-Fluoroethoxy)piperidine hydrochloride, demonstrating the various systematic approaches to naming this complex molecule.

The molecular structure of this compound can be represented through multiple chemical descriptors that provide comprehensive structural information. The compound possesses the molecular formula C₇H₁₄NOF·HCl, indicating the presence of seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, one oxygen atom, one fluorine atom, and one hydrogen chloride unit. The Simplified Molecular Input Line Entry System representation is expressed as C1CC(CNC1)OCCF.Cl, which provides a linear notation of the molecular connectivity. The International Chemical Identifier key XFCWHCXTVGJLAQ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications.

Structurally, this compound belongs to the classification of piperidine derivatives, specifically those modified with fluoroalkoxy substituents. The piperidine ring system, a six-membered saturated heterocycle containing one nitrogen atom, forms the core structural framework. The fluoroethoxy group (-OCH₂CH₂F) is attached to the 3-position of the piperidine ring, creating an ether linkage that significantly influences the compound's chemical and biological properties. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical development.

Historical Context and Development

The development of this compound represents a significant advancement in the field of fluorinated heterocyclic chemistry. While specific historical documentation of this compound's initial synthesis is limited in the available literature, its emergence can be traced to the broader evolution of fluorinated piperidine derivatives in medicinal chemistry research. The compound appears to have been developed as part of systematic efforts to create fluorinated analogues of bioactive piperidine compounds, driven by the well-established principle that fluorine substitution often enhances metabolic stability and biological activity.

The synthesis methodologies for this compound have evolved through advances in organofluorine chemistry and heterocyclic synthesis. Contemporary synthetic approaches typically involve the reaction of piperidine derivatives with 2-fluoroethanol or related fluoroethylating agents under controlled conditions. These methods have been refined to achieve high yields and purity, making the compound accessible for research applications. The development of efficient synthetic routes has been crucial for enabling widespread research into the compound's properties and potential applications.

The historical significance of this compound extends beyond its individual properties to represent broader trends in pharmaceutical chemistry toward fluorinated heterocycles. The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in drug design, with approximately 20-25% of pharmaceuticals containing fluorine atoms. The development of this compound exemplifies this trend, providing researchers with a versatile building block for creating more complex fluorinated structures with enhanced pharmacological properties.

Significance in Organic Chemistry and Pharmaceutical Research

This compound holds considerable significance in organic chemistry as a versatile synthetic intermediate and research tool. The compound's unique structural features make it particularly valuable for studies involving receptor-ligand interactions, where the fluoroethoxy group can serve as a bioisostere for various functional groups while providing enhanced binding affinity and selectivity. Research applications have demonstrated the compound's utility in the development of novel pharmaceutical agents, particularly those targeting central nervous system disorders and other therapeutic areas where piperidine derivatives show biological activity.

In pharmaceutical research, this compound has found applications as a key intermediate in the synthesis of more complex drug molecules. The fluoroethoxy substituent provides several advantages, including increased metabolic stability, improved membrane permeability, and enhanced binding interactions with biological targets. These properties make the compound particularly valuable for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The compound's structural similarity to neurotransmitters and other bioactive molecules has made it a subject of interest in neuroscience research and drug discovery programs.

The compound's role in organic synthesis extends to its use as a building block for creating libraries of structurally related molecules for screening in drug discovery programs. The presence of both the piperidine ring and fluoroethoxy group provides multiple sites for further chemical modification, enabling the systematic exploration of structure-activity relationships. Research has shown that modifications to the piperidine ring or the fluoroethoxy chain can significantly alter biological activity, making this compound a valuable starting point for lead optimization studies.

Contemporary research applications of this compound encompass diverse areas of chemical biology and medicinal chemistry. The compound has been utilized in studies investigating γ-aminobutyric acid transporter interactions, where its structural features contribute to selective binding and activity modulation. Additionally, the compound serves as a synthetic precursor for radiolabeled molecules used in positron emission tomography imaging studies, where the fluorine atom can be replaced with fluorine-18 for in vivo imaging applications. These diverse applications underscore the compound's versatility and importance in modern pharmaceutical research and chemical biology investigations.

| Research Application | Significance | Reference |

|---|---|---|

| Receptor-Ligand Studies | Enhanced binding affinity due to fluoroethoxy group | |

| Synthetic Intermediate | Building block for complex pharmaceutical molecules | |

| Neuroscience Research | Structural similarity to neurotransmitters | |

| γ-aminobutyric acid Transporter Studies | Selective binding and activity modulation | |

| Positron Emission Tomography Imaging | Precursor for fluorine-18 labeled compounds |

Propriétés

IUPAC Name |

3-(2-fluoroethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCWHCXTVGJLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-02-2 | |

| Record name | Piperidine, 3-(2-fluoroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthesis of Fluorinated Piperidine Core

The fluorinated piperidine ring system, such as 3-fluoropiperidine, serves as the core structure for 2-Fluoroethyl 3-piperidinyl ether hydrochloride. A robust and widely applicable method for preparing fluorinated piperidines involves catalytic hydrogenation of fluoropyridines:

- Catalytic Hydrogenation of Fluoropyridines:

Palladium-catalyzed hydrogenation of fluoropyridines under mild conditions yields fluorinated piperidines with high cis-selectivity and diastereoselectivity. This method tolerates air and moisture, uses common heterogeneous palladium catalysts, and achieves good yields (often >60%) with excellent stereocontrol.- Example: Hydrogenation of 3-fluoropyridine to 3-fluoropiperidine·HCl salt with high enantiomeric ratio (95:5 e.r.) after appropriate protection and deprotection steps.

- This approach allows access to various fluorinated piperidines, including mono- and multi-fluorinated derivatives, which are key intermediates for further functionalization.

- The method is scalable and suitable for pharmaceutical intermediates synthesis.

(Source:)

Formation of Hydrochloride Salt

The hydrochloride salt form enhances the compound's stability, solubility, and handling properties:

- Salt Formation:

- The free base of 2-Fluoroethyl 3-piperidinyl ether is dissolved in an organic solvent such as ethyl acetate or methanol.

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise to the solution under controlled temperature (0–25 °C).

- The resulting hydrochloride salt precipitates or is isolated by solvent removal and drying under vacuum.

- This step ensures the compound’s purity and facilitates its use in further pharmaceutical applications.

(Analogous to salt formation described in patent literature for related piperidine hydrochlorides.)

Summary Table of Preparation Method Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Catalytic hydrogenation of fluoropyridine | Pd catalyst, H2, mild conditions, solvent (THF/H2O or MeOH) | 3-Fluoropiperidine (free base or HCl salt) |

| 2 | Nucleophilic substitution (alkylation) | 3-Fluoropiperidine, 2-fluoroethyl halide, K2CO3, acetonitrile, 25–60 °C | 2-Fluoroethyl 3-piperidinyl ether (free base) |

| 3 | Hydrochloride salt formation | HCl gas or HCl solution, organic solvent, 0–25 °C | This compound salt |

Research Findings and Considerations

Stereochemistry and Purity:

Hydrogenation methods yield stereoselective fluorinated piperidines, critical for biological activity. Purification steps including salt formation ensure high purity (>98%) and low impurity levels (<0.1% dimer or related compounds) as reported in related piperidine derivatives.Reaction Robustness:

The palladium-catalyzed hydrogenation is robust, tolerating air and moisture, which simplifies scale-up and industrial application.Scalability:

The described methods are amenable to scale-up, with controlled temperature and reaction times to optimize yield and purity, suitable for pharmaceutical intermediate production.Safety and Handling: Fluorinated alkyl halides require careful handling due to their reactivity and potential toxicity. Use of mild bases and controlled conditions minimizes side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoroethyl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-Fluoroethyl 3-piperidinyl ether hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 2-Fluoroethyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares 2-fluoroethyl 3-piperidinyl ether hydrochloride with structurally related piperidine derivatives:

*Estimated based on analogous structures.

Key Observations:

- Substituent Effects : The trifluoromethyl group in significantly increases molecular weight and lipophilicity compared to the fluoroethyl group in the target compound. Bulky groups like tert-butyl ( ) may reduce bioavailability due to steric effects.

- Fluorine Position: Fluorine in the ethyl chain (target compound) vs.

Physicochemical and Toxicological Data

Solubility and Stability:

- Fluoroethyl ethers generally exhibit moderate water solubility due to the polarizable fluorine atom and hydrochloride counterion. For example, 2-fluoroethyl betaine hydrochloride (LD₅₀: 45 mg/kg in mice) shows higher solubility than non-fluorinated analogs .

- 3-(2-Methylphenoxy)piperidine hydrochloride () requires precautions for skin/eye contact, suggesting similar handling needs for the target compound .

Toxicity Profiles:

- Fluorinated compounds like fluoroacetylimino-2-fluoroethyl ether hydrochloride hydrolyze to release fluoroacetate, a potent toxin (LD₅₀: ~10 mg/kg in mice) . This underscores the importance of stability studies for the target compound.

- Piperidine derivatives with chloro or trifluoromethyl groups ( ) may pose higher environmental persistence risks due to reduced biodegradability.

Activité Biologique

2-Fluoroethyl 3-piperidinyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClFNO

- Molecular Weight : Approximately 183.65 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents such as ethanol and methanol

The unique structure of this compound includes a piperidine ring substituted with a 2-fluoroethyl ether group, contributing to its potential pharmacological properties. This structural feature enhances its reactivity and interaction with biological targets.

This compound has been shown to interact with various enzymes and proteins, influencing their activity significantly. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests a role in pharmacokinetics and drug-drug interactions.

The mechanism of action involves binding to specific molecular targets such as receptors or enzymes, modulating their activity. The pathways affected depend on the biological system studied. The compound's interaction with neurotransmitter systems indicates potential applications in neurological disorders.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced levels of inflammatory cytokines such as TNF-alpha in vitro. The compound was tested on macrophage cell lines treated with lipopolysaccharides (LPS), showing a marked decrease in cytokine production, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound exhibited significant activity against both Gram-positive bacteria. The study highlighted its effectiveness in inhibiting bacterial growth, suggesting its potential use as an antimicrobial agent.

Case Study 3: Anticancer Activity

Research indicated that this compound could induce apoptosis in various cancer cell lines. The mechanism involved the activation of specific signaling pathways that lead to programmed cell death, making it a candidate for further exploration in cancer therapy .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

- Anti-inflammatory therapies : Targeting chronic inflammatory conditions.

- Antimicrobial treatments : Addressing infections caused by resistant bacterial strains.

- Cancer therapeutics : Exploring its role in inducing apoptosis in tumor cells.

- Neurological applications : Investigating effects on neurotransmitter systems for cognitive enhancement.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-fluoroethyl 3-piperidinyl ether hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (NIOSH-certified N95 masks) is required if dust or aerosols form .

- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation exposure .

- Storage : Store in airtight containers at 2–8°C in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .

- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills; avoid water to prevent hydrolysis. Collect waste in labeled hazardous containers .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Etherification : React 3-piperidinol with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃). Monitor progress via TLC (silica gel, 10% MeOH/CH₂Cl₂) .

- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether. Isolate via vacuum filtration and wash with cold ether to remove excess acid .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve ≥98% purity. Characterize by -NMR (DMSO-) and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Retention time: ~8.2 min under isocratic 70:30 H₂O/MeCN .

- Spectroscopy :

- - and -NMR for verifying piperidinyl (δ 2.5–3.5 ppm) and fluoroethyl (δ 4.6–4.8 ppm) moieties .

- FT-IR for identifying hydrochloride salt formation (N–H stretch at 2500–3000 cm⁻¹) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare phase-transfer catalysts (e.g., tetrabutylammonium bromide) vs. Lewis acids (e.g., ZnCl₂). Use design of experiments (DoE) to model interactions between temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity .

- Kinetic Analysis : Perform in situ FT-IR or Raman spectroscopy to monitor etherification rates. Optimize reaction time to minimize byproduct formation (e.g., piperidinyl dehydration) .

- Data-Driven Adjustments : If yields plateau at 75%, introduce microwave-assisted synthesis (100 W, 80°C) to enhance reaction efficiency .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) for target receptor binding. Use a reference antagonist (e.g., SSR 146977 hydrochloride for NK3 receptor studies) to calibrate IC₅₀ values .

- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) for in vitro assays. For in vivo studies, use saline with 10% β-cyclodextrin to enhance bioavailability .

- Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed fluoroethyl groups) that may skew activity readings .

Q. How should stability studies be designed to evaluate degradation pathways under varied storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Analyze samples weekly via HPLC to quantify degradation products (e.g., free piperidine or fluoroethanol) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. A degradation rate increase >10% at 40°C indicates thermal instability .

- Hydrolysis Pathways : Conduct pH-dependent studies (pH 1–13) to identify labile bonds. Fluoride ion-selective electrodes can track HF release under acidic conditions .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) to control critical parameters like reaction pH and temperature .

- Quality-by-Design (QbD) : Define a design space for raw material purity (e.g., 3-piperidinol ≥99%), and use multivariate analysis to prioritize factors affecting variability (e.g., solvent dryness) .

- Post-Synthesis Adjustments : If impurity profiles vary, employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate enantiomerically pure batches .

Q. How do structural modifications at the piperidinyl/fluoroethyl moieties affect pharmacokinetics?

- Methodological Answer :

- SAR Studies : Synthesize analogs with methyl/ethyl substitutions on the piperidine ring. Assess logP (shake-flask method) and plasma protein binding (equilibrium dialysis) to correlate hydrophobicity with bioavailability .

- Metabolic Stability : Incubate analogs with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS to identify metabolically resistant derivatives (e.g., deuterated fluoroethyl groups) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes at target receptors (e.g., NK3) upon introducing electron-withdrawing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.